N-(cyanomethyl)-2-fluorobenzamide
Description
N-[4-(Cyanomethyl)phenyl]-2-fluorobenzamide (CAS 524051-87-4) is a fluorinated benzamide derivative characterized by a 2-fluorobenzamide core substituted with a cyanomethyl group at the para position of the phenyl ring. Key identifiers include:
- Molecular formula: C₁₅H₁₁FN₂O
- Molecular weight: 254.26 g/mol
Properties
Molecular Formula |
C9H7FN2O |
|---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
N-(cyanomethyl)-2-fluorobenzamide |
InChI |
InChI=1S/C9H7FN2O/c10-8-4-2-1-3-7(8)9(13)12-6-5-11/h1-4H,6H2,(H,12,13) |
InChI Key |
IGQXQWXBQNUPRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC#N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoyl chloride with cyanomethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and improves safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the cyanomethyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form amines, which can further react to form various derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a catalyst, such as palladium, and are carried out under inert atmospheres.
Major Products:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Amines and their derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(cyanomethyl)-2-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of their function. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Benzamides: Substituent Effects on Structure and Properties
(a) N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23)
- Synthesis : Fo23 is synthesized via condensation of 2-fluorobenzoyl chloride with 2,3-difluoroaniline, yielding 88% crystallized product .
- Structural features :
- Spectroscopy :
(b) N-(2,4-Difluorophenyl)-2,4-difluorobenzamide (YAZBIN)
- Comparison with Fo23 :
(c) N-(2-Chlorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (13b)
- A structurally complex analog featuring chloro, cyano, and isopropoxy groups.
- Key difference: The cyano group in this compound is part of a conjugated enamide system, enhancing electronic delocalization compared to the simpler cyanomethyl substituent in the target compound .
Chlorinated Analogs: Halogen Substitution Effects
(a) 2-Chloro-N-(2,3-dichlorophenyl)benzamide (JOFHAO)
Impact of Fluorine Position and Count
Crystallographic and Supramolecular Trends
- Fluorine’s role : In Fo23 and analogs, fluorine participates in:
- Cyanomethyl vs. Cyanoenamide: The cyanomethyl group in the target compound offers less conjugation than the cyanoenamide system in compound 13b, affecting electronic properties and solubility .
Gaps in Structural Data
- No triple-fluorinated analogs (e.g., C₁₃H₈F₃ON) beyond Fo23 are documented in the Cambridge Structural Database (CSD), limiting comparative studies .
- Mixed halogen (F/Cl/Br/I) benzamides remain underexplored, presenting opportunities for novel supramolecular designs .
Biological Activity
N-(Cyanomethyl)-2-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and case studies.
This compound is characterized by the presence of a fluorine atom at the 2-position of the benzamide structure. This modification can enhance the compound's binding affinity to biological targets, such as enzymes and receptors, potentially increasing its efficacy in various applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorine atom enhances lipophilicity, aiding in the compound's penetration through cell membranes and possibly allowing it to cross the blood-brain barrier. This property is crucial for its application in treating central nervous system (CNS) disorders.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results that suggest it could serve as a potential lead compound for developing new antimicrobial agents.
Anticancer Activity
In vitro assays have demonstrated that this compound possesses anticancer properties. It has been evaluated against several cancer cell lines, revealing a dose-dependent response that correlates with cell viability reduction. The compound's mechanism appears to involve apoptosis induction in cancer cells, making it a candidate for further development in cancer therapy.
Case Studies
- CNS Penetration Study : A study evaluated the CNS penetrance of this compound analogs, revealing that modifications to the structure significantly impacted their ability to cross the blood-brain barrier. The most effective analog demonstrated a brain-to-plasma ratio of 1.4, indicating substantial CNS availability .
- Antimicrobial Efficacy : In a series of tests against common pathogens, this compound showed effective inhibition at concentrations as low as 10 µg/mL. This activity was confirmed through minimum inhibitory concentration (MIC) assays against both Gram-positive and Gram-negative bacteria.
Table 1: Biological Activity Summary
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Antimicrobial | MIC Assay | Effective at 10 µg/mL | |
| Anticancer | Cell Viability Assay | IC50 = 5 µM | |
| CNS Penetration | Brain/Plasma Ratio | 1.4 |
Table 2: Chemical Reactions and Products
| Reaction Type | Conditions | Major Products Formed |
|---|---|---|
| Nucleophilic Substitution | Amines or thiols with base | Substituted benzamides |
| Hydrolysis | Acidic or basic conditions | 2-Fluorobenzoic acid and cyanomethylamine |
| Reduction | Lithium aluminum hydride | N,N-bis(aminomethyl)-2-fluorobenzamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
